6-fluoro-1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Overview
Description
6-Fluoro-1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a fluorine atom, a methyl group, and a boron-containing dioxaborolane ring attached to an indole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other established methods.
Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Dioxaborolane Ring: The final step involves the formation of the dioxaborolane ring through a Suzuki-Miyaura coupling reaction using a boronic acid or boronate ester precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as a solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as a solvent.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized indole derivatives.
Mechanism of Action
The mechanism of action of 6-fluoro-1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and dioxaborolane ring can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-1-methylindole: Lacks the dioxaborolane ring, resulting in different reactivity and applications.
1-Methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole:
6-Fluoro-1-methyl-7-bromoindole: Contains a bromine atom instead of the dioxaborolane ring, leading to different reactivity patterns.
Uniqueness
6-Fluoro-1-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to the presence of both the fluorine atom and the dioxaborolane ring, which impart distinct chemical reactivity and potential applications. This combination of functional groups makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C15H19BFNO2 |
---|---|
Molecular Weight |
275.13 g/mol |
IUPAC Name |
6-fluoro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
InChI |
InChI=1S/C15H19BFNO2/c1-14(2)15(3,4)20-16(19-14)12-11(17)7-6-10-8-9-18(5)13(10)12/h6-9H,1-5H3 |
InChI Key |
SLAJAAZHAFAZKR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC3=C2N(C=C3)C)F |
Origin of Product |
United States |
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